molecular formula C13H9NO3 B6314248 6-(4-Formylphenyl)nicotinic acid, 95% CAS No. 566198-29-6

6-(4-Formylphenyl)nicotinic acid, 95%

Cat. No. B6314248
CAS RN: 566198-29-6
M. Wt: 227.21 g/mol
InChI Key: DUVQVUKHTHBRNM-UHFFFAOYSA-N
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Description

6-(4-Formylphenyl)nicotinic acid, commonly known as 6FNA, is a chemical compound with a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological studies due to its ability to modulate the activity of certain enzymes.

Scientific Research Applications

Pharmacological Effects and Receptor Interactions

Nicotinic acid has been widely recognized for its lipid-lowering effects, mediated through specific receptors such as GPR109A (PUMA-G/HM74 in humans). It inhibits lipolysis in adipose tissue, leading to decreased plasma free fatty acids and triglycerides, which is beneficial in treating dyslipidemia. The identification of GPR109A as a receptor for nicotinic acid has paved the way for developing new drugs targeting dyslipidemia and related cardiovascular diseases (Tunaru et al., 2003; Wise et al., 2003).

Vasorelaxation and Antioxidation

Derivatives of nicotinic acid, such as thionicotinic acid analogs, have shown potential as vasorelaxants and antioxidants. These derivatives can induce vasorelaxation in a dose-dependent manner and exhibit antioxidant properties, suggesting their potential for development as therapeutics (Prachayasittikul et al., 2010).

Herbicidal Activity

Nicotinic acid and its derivatives also find application in agriculture as potential herbicides. Research into aryl-formyl piperidinone derivatives of nicotinic acid has shown promising herbicidal activity, indicating the potential of these compounds to serve as green herbicides (Fu et al., 2021).

Material Science

In material science, nicotinic acid is studied for its complexation properties, which can lead to the development of novel materials with specific optical or electrical properties. The structural characterization of nicotinic acid complexes can provide insights into their potential industrial applications (Lisicki et al., 2022).

Anti-Inflammatory Effects

Recent studies have indicated that nicotinic acid and its receptor GPR109A play a role in mediating anti-inflammatory effects, which could be harnessed to treat atherosclerosis and other inflammatory diseases. These findings underscore the potential of nicotinic acid to exert beneficial effects beyond its lipid-lowering properties (Lukasova et al., 2011).

Mechanism of Action

Target of Action

6-(4-Formylphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . It is involved in the biosynthesis and salvage pathways of NAD and NADP . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by 6-(4-Formylphenyl)nicotinic acid are those involving the metabolism of niacin. Niacin is converted to 6-hydroxynicotinic acid in prokaryotes, a reaction catalyzed by molybdenum cofactor (MOCO)-containing nicotinate hydroxylase . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD involves the biosynthesis pathway, whereas, resynthesis of NAD following its consumption in various biological reactions, involves the salvage pathways .

Pharmacokinetics

Niacin, from which it is derived, is known to have a biological half-life of 20–45 minutes . The pharmacokinetics of niacin can be influenced by factors such as metabolic enzyme activity .

Result of Action

The action of 6-(4-Formylphenyl)nicotinic acid results in the production of NAD and NADP, which are crucial for cellular metabolism . This can lead to various molecular and cellular effects, including the regulation of redox reactions and the functioning of NAD-dependent pathways .

Action Environment

The action, efficacy, and stability of 6-(4-Formylphenyl)nicotinic acid can be influenced by various environmental factors. For instance, changes in enzyme activity can influence the need for different forms of niacin . Additionally, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

properties

IUPAC Name

6-(4-formylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-14-12)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVQVUKHTHBRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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